molecular formula C12H11ClO B1493943 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one CAS No. 928264-57-7

3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one

Cat. No. B1493943
CAS RN: 928264-57-7
M. Wt: 206.67 g/mol
InChI Key: JPWHQTRJTXBIDR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one” are not explicitly available .

Scientific Research Applications

Cyclopropenium Ion Catalysis

  • Beckmann Rearrangement Catalysis : The cyclopropenium ion, closely related to 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one, has been used as an efficient organocatalyst for the Beckmann rearrangement of various ketoximes to amides/lactams, demonstrating the potential of cyclopropenium ions in synthetic utility and aromatic cation-based catalysis (Srivastava et al., 2010).

Domino Reactions in Organic Synthesis

  • Domino Reaction of Dichloropropenes : Related compounds, such as 2,3-dichloroprop-1-ene, have been involved in domino reactions with diphenyl disulfide, demonstrating the versatility of these compounds in organic synthesis (Levanova et al., 2013).

Luminescent Metal Complexes

  • Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes : The synthesis and study of luminescent complexes containing components structurally similar to this compound reveal their potential in understanding fluid- and solid-state oligomeric interactions (Lai et al., 1999).

Catalyst Deactivation Studies

  • Hydrodechlorination Catalyst Deactivation : Research involving 2-chlorophenol, a related compound, provides insights into catalyst deactivation during hydrodechlorination, enhancing the understanding of catalyst stability and efficiency (Yuan & Keane, 2003).

Crystal Structure Analysis

  • Structural Analysis of Related Fungicides : Studies on the crystal structure of compounds like cyproconazole, structurally similar to the target compound, enhance understanding of molecular interactions and properties, beneficial for fungicide development (Kang et al., 2015).

Safety and Hazards

The safety and hazards of “3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one” are not explicitly available .

Mechanism of Action

properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-11-4-2-1-3-9(11)7-8-12(14)10-5-6-10/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHQTRJTXBIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738512
Record name 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928264-57-7
Record name 3-(2-Chlorophenyl)-1-cyclopropylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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